1,4,11,14-Tetraoxacycloeicosane-5,10,15,20-tetrone
Overview
Description
1,4,11,14-Tetraoxacycloeicosane-5,10,15,20-tetrone is a cyclic organic compound with the molecular formula C16H24O8. It is characterized by its unique structure, which includes four oxygen atoms and four ketone groups arranged in a 20-membered ring. This compound is a white solid with a slight sweet odor and is known for its oxidative properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4,11,14-Tetraoxacycloeicosane-5,10,15,20-tetrone can be synthesized through organic synthesis methods. The process typically involves the cyclization of appropriate starting materials under controlled conditions. One common method includes the reaction of diols with diketones in the presence of an acid catalyst to form the desired cyclic structure .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale organic synthesis techniques. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification methods, such as recrystallization and chromatography, are common practices in industrial production .
Chemical Reactions Analysis
Types of Reactions: 1,4,11,14-Tetraoxacycloeicosane-5,10,15,20-tetrone undergoes various chemical reactions, including:
Oxidation: Due to its multiple ketone groups, it can act as an oxidizing agent in organic reactions.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where one of the oxygen atoms is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or esters.
Reduction: Formation of alcohols or ethers.
Substitution: Formation of substituted cyclic compounds with various functional groups.
Scientific Research Applications
1,4,11,14-Tetraoxacycloeicosane-5,10,15,20-tetrone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in oxidation reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying oxidative stress in cells.
Medicine: Explored for its potential therapeutic properties, including its role as an antioxidant.
Industry: Utilized in the production of polymers and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1,4,11,14-Tetraoxacycloeicosane-5,10,15,20-tetrone involves its ability to act as an oxidizing agent. The compound interacts with various molecular targets, including enzymes and cellular components, to induce oxidative reactions. These reactions can lead to the formation of reactive oxygen species, which play a role in cellular signaling and stress responses .
Comparison with Similar Compounds
1,4,7,10-Tetraoxacyclododecane-2,5,8,11-tetrone: A smaller cyclic compound with similar oxidative properties.
1,4,8,11-Tetraoxacyclotetradecane-2,5,9,12-tetrone: Another cyclic compound with a different ring size but similar functional groups.
Uniqueness: 1,4,11,14-Tetraoxacycloeicosane-5,10,15,20-tetrone is unique due to its larger ring size and the presence of four ketone groups, which confer distinct chemical reactivity and stability compared to smaller cyclic ketones .
Properties
IUPAC Name |
1,4,11,14-tetraoxacycloicosane-5,10,15,20-tetrone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O8/c17-13-5-1-2-6-14(18)22-11-12-24-16(20)8-4-3-7-15(19)23-10-9-21-13/h1-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQWGOIPLWGYOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)OCCOC(=O)CCCCC(=O)OCCOC(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00413398 | |
Record name | 1,4,11,14-Tetraoxacycloeicosane-5,10,15,20-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00413398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64066-17-7 | |
Record name | 1,4,11,14-Tetraoxacycloeicosane-5,10,15,20-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00413398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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